molecular formula C8H9N3 B8542337 6-amino-4,5-dimethyl-3-pyridinecarbonitrile CAS No. 573765-07-8

6-amino-4,5-dimethyl-3-pyridinecarbonitrile

Cat. No.: B8542337
CAS No.: 573765-07-8
M. Wt: 147.18 g/mol
InChI Key: UOHZUNDFDOJAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-4,5-dimethyl-3-pyridinecarbonitrile: is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of an amino group at the 6th position, and two methyl groups at the 4th and 5th positions on the nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4,5-dimethyl-3-pyridinecarbonitrile can be achieved through several methods. One common approach involves the reaction of 4,5-dimethyl-2-nitrobenzonitrile with ammonia under high temperature and pressure conditions. The nitro group is reduced to an amino group, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method typically employs a metal catalyst such as palladium or platinum to facilitate the reduction of the nitro group to an amino group under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 6-amino-4,5-dimethyl-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: 6-amino-4,5-dimethyl-3-pyridinecarbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: this compound has shown promise in the development of new drugs, particularly in the treatment of cancer and infectious diseases. Its derivatives are being explored for their cytotoxic and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It also finds applications in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-amino-4,5-dimethyl-3-pyridinecarbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the modulation of signal transduction pathways and the inhibition of key enzymes involved in cellular processes.

Comparison with Similar Compounds

  • 6-Amino-4-methyl-nicotinonitrile
  • 4,5-Dimethyl-nicotinonitrile
  • 6-Amino-nicotinonitrile

Comparison: 6-amino-4,5-dimethyl-3-pyridinecarbonitrile is unique due to the presence of both amino and dimethyl groups on the nicotinonitrile ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the additional methyl groups may enhance its lipophilicity and influence its interaction with biological targets, making it more effective in certain applications.

Properties

CAS No.

573765-07-8

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

6-amino-4,5-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3/c1-5-6(2)8(10)11-4-7(5)3-9/h4H,1-2H3,(H2,10,11)

InChI Key

UOHZUNDFDOJAMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1C#N)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-3,4-dimethyl-pyridin-2-ylamine (500 mg, 2.49 mmol), CuCN (445 mg, 4.97 mmol) and DMA (3.5 mL) was stirred under nitrogen for 20 h at 170° C. The reaction mixture was cooled and added to 50 mL of a 20% aqueous solution of ethane-1,2-diamine. The layers were separated and the aqueous layer was extracted 3× with EtOAc. The combined organics were washed with water, followed by brine and dried over MgSO4. Concentration in vacuo afforded compound 850A (362 mg, 99%) as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
CuCN
Quantity
445 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

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